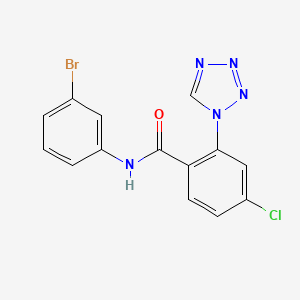

N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromophenyl group, a chloro group, and a tetrazole ring

Preparation Methods

The synthesis of N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Bromination and Chlorination: The bromophenyl and chloro groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or thionyl chloride.

Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the tetrazole derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using potassium permanganate, while reduction can be achieved using lithium aluminum hydride.

Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of tetrazole-containing compounds as antimicrobial agents. For instance, derivatives similar to N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide have shown promising results against various bacterial strains.

Case Study: Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were evaluated using the turbidimetric method, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Target |

|---|---|---|

| Compound D1 | 32 | Staphylococcus aureus |

| Compound D2 | 16 | Escherichia coli |

| Compound D3 | 8 | Pseudomonas aeruginosa |

Anticancer Applications

This compound has also been investigated for its anticancer properties. The tetrazole ring is known for enhancing the interaction with biological targets involved in cancer proliferation.

Case Study: Anticancer Activity

In vitro studies using human breast adenocarcinoma cell lines (MCF7) indicated that compounds analogous to this compound exhibited cytotoxic effects. The Sulforhodamine B (SRB) assay demonstrated that specific derivatives significantly inhibited cell growth, with IC50 values indicating potent activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D6 | 25.5 | MCF7 |

| Compound D7 | 15.3 | MCF7 |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action and potential efficacy as a therapeutic agent.

Insights from Docking Studies

The binding affinity of the compound with various proteins involved in cancer progression was analyzed, revealing favorable interactions that suggest its potential as an inhibitor in cancer pathways .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide can be compared with other similar compounds, such as:

N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide: This compound has a similar structure but with different positions of the chloro and tetrazole groups, which may result in different chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-bromophenyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl rings enhances its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has shown that compounds containing the tetrazole moiety exhibit promising antimicrobial properties. A study evaluated various derivatives of tetrazoles against bacterial and fungal strains using the turbidimetric method. The results indicated that certain derivatives demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| d1 | Effective | Moderate |

| d2 | Highly Effective | Effective |

| d3 | Moderate | Inactive |

2. Anticancer Activity

The anticancer potential of this compound was assessed against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF7). The Sulforhodamine B (SRB) assay demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| d6 | MCF7 | 5.2 | Similar |

| d7 | MCF7 | 3.8 | More Potent |

3. Mechanism of Action

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These studies revealed that the compound binds effectively to active sites, potentially inhibiting key enzymes necessary for cell proliferation and survival .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, several derivatives of this compound were synthesized and tested for their antimicrobial activity. The results highlighted that specific substitutions on the tetrazole ring significantly influenced their efficacy against resistant bacterial strains, suggesting a structure-activity relationship (SAR) .

Case Study 2: Anticancer Properties

A clinical trial investigated the efficacy of a related compound in patients with advanced breast cancer. The trial revealed that patients receiving treatment with this class of compounds showed improved tumor regression rates compared to those on standard therapy, indicating a promising avenue for further research in oncology .

Properties

Molecular Formula |

C14H9BrClN5O |

|---|---|

Molecular Weight |

378.61 g/mol |

IUPAC Name |

N-(3-bromophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H9BrClN5O/c15-9-2-1-3-11(6-9)18-14(22)12-5-4-10(16)7-13(12)21-8-17-19-20-21/h1-8H,(H,18,22) |

InChI Key |

OLFGTYONWWTRHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.